molecular formula C13H20O B14486063 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one CAS No. 64348-97-6

4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Cat. No.: B14486063
CAS No.: 64348-97-6
M. Wt: 192.30 g/mol
InChI Key: WQDRWHGUKKZKCH-UHFFFAOYSA-N
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Description

4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by a hexahydronaphthalene core structure with a propyl group attached at the 4a position and a ketone functional group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of a naphthalenone precursor in the presence of a suitable catalyst. The reaction conditions typically include:

    Catalyst: Palladium on carbon (Pd/C) or Raney nickel

    Solvent: Ethanol or methanol

    Temperature: 50-100°C

    Pressure: 1-5 atm of hydrogen gas

The hydrogenation process reduces the aromatic ring to a hexahydro derivative while maintaining the ketone functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The propyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether

    Substitution: Halogenation with bromine (Br₂) in the presence of a catalyst, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Major Products

    Oxidation: 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2-carboxylic acid

    Reduction: 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2-ol

    Substitution: 4a-Bromo-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, 4a-Nitro-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Scientific Research Applications

4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be compared with other similar compounds, such as:

    4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: Similar structure but with a methyl group instead of a propyl group. This compound may exhibit different reactivity and biological activity.

    4a-Ethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: Contains an ethyl group, leading to variations in physical and chemical properties.

    4a-Butyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: The presence of a butyl group can influence the compound’s solubility and reactivity.

Properties

CAS No.

64348-97-6

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4a-propyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C13H20O/c1-2-7-13-8-4-3-5-11(13)10-12(14)6-9-13/h10H,2-9H2,1H3

InChI Key

WQDRWHGUKKZKCH-UHFFFAOYSA-N

Canonical SMILES

CCCC12CCCCC1=CC(=O)CC2

Origin of Product

United States

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